molecular formula C17H22F2N4O2S B10923662 4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine

4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine

Cat. No.: B10923662
M. Wt: 384.4 g/mol
InChI Key: BEZLPKDWRVDPQD-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural components, including a difluoromethyl group, a pyrazole ring, and a piperazine sulfone moiety

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE involves several key steps:

  • Synthetic Routes and Reaction Conditions

    • The synthesis typically begins with the preparation of the pyrazole ring, which can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
    • The difluoromethyl group is introduced via difluoromethylation reactions, often using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
    • The piperazine sulfone moiety is synthesized separately and then coupled with the pyrazole ring through nucleophilic substitution reactions.
  • Industrial Production Methods

    • Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity.
    • Catalytic processes, including the use of metal catalysts, are often employed to facilitate specific reaction steps and improve overall efficiency.

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE undergoes various chemical reactions, including:

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfone group, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the difluoromethyl group or the pyrazole ring, resulting in the formation of corresponding reduced derivatives.

  • Common Reagents and Conditions

    • Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
    • Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction processes.
    • Nucleophilic substitution reactions often utilize reagents like alkyl halides or acyl chlorides under basic conditions.
  • Major Products

    • Oxidation products include sulfoxides and sulfones.
    • Reduction products involve the formation of difluoromethylated pyrazole derivatives.
    • Substitution reactions yield various substituted piperazine derivatives.

Scientific Research Applications

1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE has a wide range of scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of novel catalysts and ligands for various chemical reactions.
  • Biology

    • Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
    • Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
  • Medicine

    • Explored for its potential therapeutic applications, including as an antifungal or antibacterial agent.
    • Evaluated for its role in drug discovery and development, particularly in the design of new pharmaceuticals.
  • Industry

    • Utilized in the production of agrochemicals, including fungicides and herbicides.
    • Applied in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE involves several key molecular targets and pathways:

  • Molecular Targets

    • The compound targets specific enzymes, such as succinate dehydrogenase, involved in metabolic pathways.
    • It interacts with cellular membranes, affecting membrane integrity and function.
  • Pathways Involved

    • Inhibition of enzyme activity leads to disruption of metabolic processes, resulting in cellular dysfunction.
    • Interaction with biological membranes can alter membrane permeability and fluidity, affecting cellular homeostasis.

Comparison with Similar Compounds

1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C17H22F2N4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-2-methyl-1-(4-methylphenyl)piperazine

InChI

InChI=1S/C17H22F2N4O2S/c1-12-4-6-15(7-5-12)22-9-8-21(11-13(22)2)26(24,25)16-10-20-23(14(16)3)17(18)19/h4-7,10,13,17H,8-9,11H2,1-3H3

InChI Key

BEZLPKDWRVDPQD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=C(N(N=C3)C(F)F)C

Origin of Product

United States

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